molecular formula C10H16N2 B6204109 4-cyclobutylpiperidine-4-carbonitrile CAS No. 1864955-32-7

4-cyclobutylpiperidine-4-carbonitrile

Cat. No. B6204109
CAS RN: 1864955-32-7
M. Wt: 164.2
InChI Key:
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Description

4-Cyclobutylpiperidine-4-carbonitrile (4-CBP-CN) is a novel cyclic organic compound that is gaining recognition in the scientific community for its unique chemical and physical properties. 4-CBP-CN is a relatively new compound that has been synthesized in the laboratory, and is currently being investigated for its potential uses in the fields of medicine, biotechnology, and chemical engineering.

Scientific Research Applications

4-cyclobutylpiperidine-4-carbonitrile has a variety of potential applications in scientific research. It has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 4-cyclobutylpiperidine-4-carbonitrile has been investigated for its potential use as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in gene expression. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-cyclobutylpiperidine-4-carbonitrile is not fully understood. However, it is believed that 4-cyclobutylpiperidine-4-carbonitrile acts as an inhibitor of cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). By blocking the activity of these enzymes, 4-cyclobutylpiperidine-4-carbonitrile may be able to reduce inflammation and regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclobutylpiperidine-4-carbonitrile are not yet fully understood. However, studies have shown that it has the potential to reduce inflammation and regulate gene expression. Additionally, 4-cyclobutylpiperidine-4-carbonitrile has been shown to have anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyclobutylpiperidine-4-carbonitrile in laboratory experiments include its relatively simple synthesis process, its potential to inhibit COX-2 and HDAC, and its potential anti-tumor effects. The main limitation of 4-cyclobutylpiperidine-4-carbonitrile is its lack of understanding of its mechanism of action and its potential side effects.

Future Directions

The future directions of 4-cyclobutylpiperidine-4-carbonitrile research include further investigation into its mechanism of action, its potential side effects, and its potential therapeutic applications. Additionally, further studies should be conducted to determine the optimal dosage and administration route of 4-cyclobutylpiperidine-4-carbonitrile. Additionally, further research should be conducted to determine the potential synergistic effects of 4-cyclobutylpiperidine-4-carbonitrile with other drugs. Finally, further research should be conducted to determine the potential uses of 4-cyclobutylpiperidine-4-carbonitrile in the treatment of other diseases.

Synthesis Methods

4-cyclobutylpiperidine-4-carbonitrile is synthesized through a process known as a Ugi reaction. In this process, a piperidine carboxylic acid is reacted with an aldehyde and a nitrile in the presence of an acid catalyst. The reaction produces 4-cyclobutylpiperidine-4-carbonitrile as a product, as well as other by-products. The reaction is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclobutylpiperidine-4-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclobutylamine", "4-Piperidone", "Sodium cyanide", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with 4-piperidone in the presence of acetic acid and sodium acetate to form 4-cyclobutylpiperidine.", "Step 2: 4-cyclobutylpiperidine is then reacted with sodium cyanide in methanol to form 4-cyclobutylpiperidine-4-carbonitrile.", "Step 3: The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 4: The hydrochloride salt is then neutralized with sodium hydroxide and extracted with water to obtain the final product, 4-cyclobutylpiperidine-4-carbonitrile." ] }

CAS RN

1864955-32-7

Product Name

4-cyclobutylpiperidine-4-carbonitrile

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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